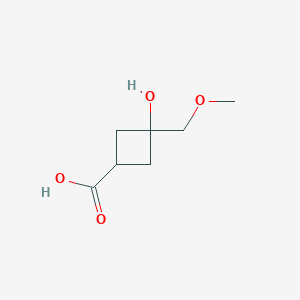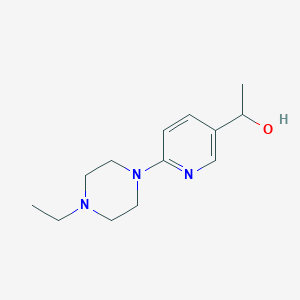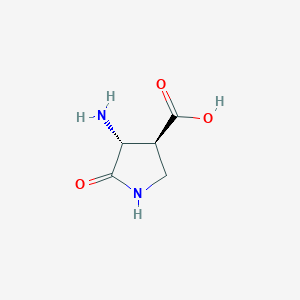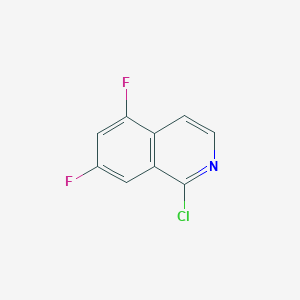
(R)-cyclopropyl(3,5-difluoropyridin-4-yl)methanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-cyclopropyl(3,5-difluoropyridin-4-yl)methanamine dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopropyl group attached to a 3,5-difluoropyridin-4-yl moiety, with a methanamine group further enhancing its reactivity and interaction potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-cyclopropyl(3,5-difluoropyridin-4-yl)methanamine dihydrochloride typically involves multiple steps, starting with the preparation of the cyclopropyl and pyridine intermediates. The difluoromethylation process is a key step, often achieved through metal-based methods that transfer CF₂H to C(sp²) sites . This process can be performed in both stoichiometric and catalytic modes, with Minisci-type radical chemistry being a common strategy for heteroaromatics .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced reagents and catalysts to ensure high yield and purity. The precise site-selective installation of CF₂H onto large biomolecules, such as proteins, is an exciting development in this field .
Chemical Reactions Analysis
Types of Reactions
®-cyclopropyl(3,5-difluoropyridin-4-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve reducing agents like hydrogen or hydrides, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include ClCF₂H for difluoromethylation, and various oxidizing and reducing agents for oxidation and reduction reactions . Reaction conditions often involve controlled temperatures and pressures to optimize yield and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
®-cyclopropyl(3,5-difluoropyridin-4-yl)methanamine dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of ®-cyclopropyl(3,5-difluoropyridin-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s difluoromethyl group enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively . The precise molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
®-1-(3,5-Difluoropyridin-4-yl)ethan-1-amine dihydrochloride: Shares a similar pyridine structure but differs in the attached groups.
Trifluoromethylpyridines: These compounds also feature fluorinated pyridine rings and are used in various agrochemical and pharmaceutical applications.
Uniqueness
®-cyclopropyl(3,5-difluoropyridin-4-yl)methanamine dihydrochloride is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties.
Properties
Molecular Formula |
C9H12Cl2F2N2 |
|---|---|
Molecular Weight |
257.10 g/mol |
IUPAC Name |
(R)-cyclopropyl-(3,5-difluoropyridin-4-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C9H10F2N2.2ClH/c10-6-3-13-4-7(11)8(6)9(12)5-1-2-5;;/h3-5,9H,1-2,12H2;2*1H/t9-;;/m1../s1 |
InChI Key |
JAVJIXZSTACSSV-KLQYNRQASA-N |
Isomeric SMILES |
C1CC1[C@H](C2=C(C=NC=C2F)F)N.Cl.Cl |
Canonical SMILES |
C1CC1C(C2=C(C=NC=C2F)F)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(4-methylphenyl)propanoic acid](/img/structure/B13648475.png)
![[4-[(3S,4S)-3-fluoro-4-pentylcyclohexyl]phenyl]boronic acid](/img/structure/B13648492.png)









![6-Bromo-3-chloro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13648546.png)

